molecular formula C14H21Cl2N B1297777 Benzenemethanamine, 3,5-dichloro-N-heptyl- CAS No. 90390-26-4

Benzenemethanamine, 3,5-dichloro-N-heptyl-

Cat. No.: B1297777
CAS No.: 90390-26-4
M. Wt: 274.2 g/mol
InChI Key: MGWUEURXLRWRGH-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3,5-dichloro-N-heptyl- (hypothetical structure) is a substituted aromatic amine characterized by a benzene ring with chlorine atoms at the 3- and 5-positions and a heptyl chain attached to the nitrogen of the methanamine group. Chlorine substituents are electron-withdrawing, reducing the basicity of the amine group, while the long heptyl chain likely enhances lipophilicity, influencing solubility and biological activity .

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2N/c1-2-3-4-5-6-7-17-11-12-8-13(15)10-14(16)9-12/h8-10,17H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWUEURXLRWRGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238145
Record name Benzenemethanamine, 3,5-dichloro-N-heptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-26-4
Record name Benzenemethanamine, 3,5-dichloro-N-heptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3,5-dichloro-N-heptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Benzenemethanamine, 3,5-dichloro-N-heptyl- can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dichlorobenzonitrile with heptylamine under reflux conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a suitable solvent like ethanol. The mixture is heated and stirred for several hours until the desired product is formed .

Chemical Reactions Analysis

Benzenemethanamine, 3,5-dichloro-N-heptyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary am

Biological Activity

Benzenemethanamine, 3,5-dichloro-N-heptyl- is a chemical compound that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

  • Chemical Formula : C₁₃H₁₈Cl₂N
  • IUPAC Name : 3,5-Dichloro-N-heptyl-benzenemethanamine

The biological activity of benzenemethanamine derivatives often involves interactions with specific receptors or enzymes. The following mechanisms have been identified:

  • Receptor Antagonism : Some studies indicate that derivatives of benzenemethanamine can act as antagonists at various receptor sites, including adrenergic and dopaminergic receptors.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting the synthesis or degradation of neurotransmitters.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with benzenemethanamine, 3,5-dichloro-N-heptyl-:

  • Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Studies suggest that it possesses antimicrobial activity against various bacterial strains.
  • Neuroprotective Effects : Preliminary research indicates neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokines
AntimicrobialActivity against E. coli and S. aureus
NeuroprotectiveProtection against oxidative stress

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of benzenemethanamine derivatives in a murine model. The results indicated a significant reduction in inflammation markers when administered at specific dosages. This suggests potential applications in treating inflammatory diseases.

Case Study 2: Antimicrobial Activity

In vitro tests conducted on several bacterial strains revealed that the compound exhibited notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for E. coli and S. aureus, indicating effective bactericidal properties.

Case Study 3: Neuroprotection

Research involving neuronal cell cultures demonstrated that benzenemethanamine could mitigate cell death induced by oxidative stress. This finding highlights its potential role in developing therapies for neurodegenerative conditions like Alzheimer's disease.

Scientific Research Applications

Anticonvulsant Agents

Research indicates that compounds structurally related to benzenemethanamine can exhibit anticonvulsant properties. A study by Pandey and Srivastava (2011) demonstrated that heterocyclic Schiff bases derived from aminomethyl pyridine showed significant anticonvulsant activity in various animal models. The findings suggest that derivatives of benzenemethanamine could be developed into new anticonvulsant medications.

Key Findings:

  • Study: Screening of Schiff bases for seizure protection.
  • Outcome: Some compounds showed activity comparable to existing anticonvulsants.
  • Implication: Potential for developing new anticonvulsant therapies.

Organosoluble Polyimides

Benzenemethanamine derivatives have been utilized in synthesizing organosoluble polyimides, which are known for their high thermal stability and good solubility in organic solvents. Liu et al. (2005) reported that these materials could form strong, flexible films suitable for advanced electronic applications.

Key Properties:

  • Thermal Stability: High resistance to thermal degradation.
  • Solubility: Excellent solubility in common organic solvents.
  • Applications: Use in electronics due to low dielectric constants and mechanical strength.

Photocatalysis

The compound's structural motifs have been explored in photocatalysis applications. Zhou et al. (2022) highlighted the use of related compounds as metal-free photocatalysts for the functionalization of C(sp2)-H bonds, showcasing their potential in sustainable organic synthesis.

Photocatalytic Properties:

  • Functionality: Enables chemical transformations using solar energy.
  • Sustainability: Promotes environmentally friendly synthetic methods.

Antidepressant Activity

Research on chlorinated tetracyclic compounds similar to benzenemethanamine has shown promising antidepressant effects. A study by Karama et al. (2016) indicated that these compounds significantly reduced immobility times in forced swimming tests in mice, suggesting their potential as antidepressants.

Research Insights:

  • Methodology: Evaluation of antidepressant effects through behavioral tests.
  • Results: Significant reduction in immobility times.
  • Conclusion: Potential development of new antidepressant agents.

Summary Table of Applications

Application AreaKey Findings/PropertiesReferences
Anticonvulsant AgentsComparable activity to existing drugsPandey & Srivastava (2011)
Organosoluble PolyimidesHigh thermal stability, good solubilityLiu et al. (2005)
PhotocatalysisMetal-free catalysts for C(sp2)-H bond functionalizationZhou et al. (2022)
Antidepressant ActivitySignificant effects in reducing immobilityKarama et al. (2016)

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally related benzenemethanamine derivatives from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Benzene) N-Alkyl Group Salt Form
Benzenemethanamine, 3,5-dichloro-N-heptyl-* Not reported C₁₄H₂₁Cl₂N ~274.2 (calc.) 3,5-dichloro Heptyl Freebase
Benzenemethanamine,3,5-dichloro-N-(2-chloroethyl) 14046-41-4 C₉H₁₀Cl₃N 238.54 3,5-dichloro 2-Chloroethyl Freebase
Benzenemethanamine,3,5-bis(tert-butyl)-, HCl 140401-56-5 C₁₅H₂₆ClN 255.83 3,5-di-tert-butyl Hydrochloride
Benzenemethanamine,2-[(3,4-dichlorophenyl)methyl]-N,N-dimethyl- 1046832-31-8 C₁₆H₁₇Cl₂N 294.22 2-(3,4-dichlorobenzyl) N,N-Dimethyl Freebase

Key Observations:

  • Lipophilicity : The heptyl chain in the target compound confers higher lipophilicity compared to the 2-chloroethyl group in or the dimethyl groups in . This may enhance membrane permeability in biological systems.
  • Basicity : Chlorine substituents (electron-withdrawing) lower the amine’s basicity relative to alkyl-substituted analogs like , where dimethyl groups are electron-donating.

Electronic and Reactivity Profiles

  • Chlorine vs. Alkyl Substituents: The 3,5-dichloro substitution in the target compound and creates a meta-directing electronic environment, influencing electrophilic substitution reactions. In contrast, tert-butyl groups in are strongly electron-donating, activating the ring toward electrophilic attack.
  • Salt Formation :

    • Hydrochloride salts (e.g., ) improve aqueous solubility, whereas freebase forms (e.g., ) are more lipid-soluble. The target compound’s freebase form would align with this trend.

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